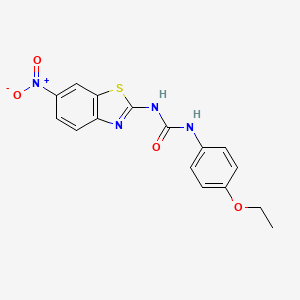
1-(4-Ethoxyphenyl)-3-(6-nitro-1,3-benzothiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyphenyl)-3-(6-nitro-1,3-benzothiazol-2-yl)urea is a useful research compound. Its molecular formula is C16H14N4O4S and its molecular weight is 358.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Ethoxyphenyl)-3-(6-nitro-1,3-benzothiazol-2-yl)urea is a synthetic organic compound notable for its potential biological activities. Its unique structure, characterized by a urea functional group linked to an ethoxyphenyl moiety and a nitro-substituted benzothiazole, positions it as a promising candidate in medicinal chemistry. The presence of the nitro group is particularly significant as it often enhances pharmacological properties, making this compound a subject of interest in drug development.
- Molecular Formula : C16H14N4O4S
- Molecular Weight : 358.37 g/mol
- Purity : Typically ≥ 95%
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The biological activity is often attributed to the compound's ability to interact with specific biological targets, which can include enzymes and receptors involved in disease processes.
Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-(6-nitrobenzothiazol-2-yl)urea | Structure | Antimicrobial |
| 1-(Phenyl)-3-(5-nitrobenzothiazol-2-yl)urea | Structure | Anticancer |
| 1-(4-Methoxyphenyl)-3-(6-nitrobenzothiazol-2-yl)urea | Structure | Anti-inflammatory |
Antimicrobial Activity
A study evaluated the antimicrobial potency of various benzothiazole derivatives, including this compound. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics such as ampicillin and streptomycin. The minimal inhibitory concentration (MIC) was found to be lower than that of many reference drugs, indicating strong antibacterial properties .
Anticancer Properties
In another investigation focusing on anticancer activity, derivatives of this compound were tested against several cancer cell lines including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). Results showed that certain derivatives inhibited cell proliferation effectively at concentrations as low as 0.004 μM, highlighting their potential as therapeutic agents in oncology .
Anti-inflammatory Effects
Research has also demonstrated the anti-inflammatory properties of related compounds. In vivo studies indicated that these derivatives significantly reduced inflammation markers in animal models of rheumatoid arthritis, suggesting their potential use in treating inflammatory diseases .
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-(6-nitro-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-2-24-12-6-3-10(4-7-12)17-15(21)19-16-18-13-8-5-11(20(22)23)9-14(13)25-16/h3-9H,2H2,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDSFLSQFFGUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













